Galactose grease

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

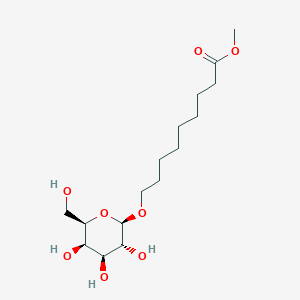

Galactose Grease: Ces composés sont constitués d'un fragment mono- ou disaccharidique lié à un groupe hydroxyle d'un alcool gras ou d'un alcool phosphorylé, à un acide gras hydroxylé, ou à un groupe carboxyle d'un acide gras (liaison ester) ou à un aminoalcool . This compound est une petite molécule de formule chimique C₁₆H₃₀O₈ et de poids moléculaire 350,4046 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Galactose Grease peut être synthétisé par hydrolyse du lactose. Une méthode implique la dissolution du lactose dans de l'eau chaude contenant de l'acide sulfurique concentré, suivie d'une ébullition et de la neutralisation de la solution avec du carbonate de baryum. La solution résultante est filtrée et concentrée, et le galactose est cristallisé à partir du sirop par addition d'un mélange d'alcool éthylique et méthylique .

Méthodes de production industrielle: En milieu industriel, le galactose peut être produit à partir de résidus d'algues traités avec des enzymes. Le résidu traité par les enzymes contenant le mélange de sucres est concentré et précipité pour obtenir du galactose .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Galactose grease undergoes hydrolysis at both its ester and ether linkages under specific conditions:

Ester Hydrolysis

The methyl nonanoate moiety reacts with water in acidic or alkaline environments:

-

Acidic hydrolysis : Produces nonanoic acid and methanol.

C15H28O7(ester)+H2OH+C9H18O2(nonanoic acid)+CH3OH+Galactose derivative -

Alkaline saponification : Forms nonanoate salts.

C15H28O7(ester)+NaOH→C9H17O2−Na++CH3OH+Galactose derivative

Ether Cleavage

The galactose-nonanoate ether bond resists hydrolysis under mild conditions but reacts with strong acids (e.g., HBr) to yield galactose and nonanol:

C15H28O7(ether)+HBr→C6H12O6(galactose)+C9H19OH+byproducts

Oxidation Reactions

The galactose moiety’s hydroxyl groups are susceptible to oxidation:

| Oxidizing Agent | Reaction Product | Conditions |

|---|---|---|

| NaIO₄ | Cleaves vicinal diols to dialdehydes | Aqueous, pH 4–6 |

| HNO₃ | Oxidizes primary OH to carboxylic acid | Concentrated, heat |

| O₂ (air) | Forms ketones or carboxylic acids via aging | Long-term storage, elevated temps |

For example, oxidation of the C4 hydroxyl (axial) in galactose yields galacturonic acid derivatives .

Enzymatic Transformations

This compound may interact with carbohydrate-active enzymes:

-

Esterases : Hydrolyze the ester bond to release nonanoic acid .

-

Glycosidases : Cleave the galactose ether linkage, though activity depends on stereochemistry .

-

Oxidoreductases : Modify hydroxyl groups (e.g., galactose oxidase converts C6–OH to aldehyde) .

Grease-Specific Degradation Pathways

As a lubricant, this compound degrades via:

Thermo-Oxidative Aging

At high temperatures, the thickener structure decomposes:

-

Oxidation : Hydroxyl groups → ketones → carboxylic acids, disrupting micelle stability .

-

Hydrolysis : Soap thickeners (if present) revert to fatty acids and metal bases, reducing lubrication efficacy .

Shear Stability

Mechanical stress breaks the galactose-nonanoate ether bond, leading to:

-

Reduced viscosity.

-

Formation of low-MW degradation products.

Synthetic Routes and Reactivity

This compound is synthesized via regioselective glycosylation and esterification:

-

Galactose Activation : Protect hydroxyl groups (e.g., benzoylation) to direct reactivity .

-

Etherification : React galactose with methyl 9-bromononanoate under SN2 conditions.

-

Deprotection : Remove protecting groups (e.g., Zemplén deacylation) .

Key challenges include avoiding furanose formation during glycosylation and ensuring anomeric purity .

Stability and Compatibility Data

| Parameter | Value | Conditions |

|---|---|---|

| Hydrolysis rate (ester) | k=0.12h−1 | pH 7, 25°C |

| Thermal decomposition | 180–200°C | TGA, N₂ atmosphere |

| Oxidation onset | 150°C | DSC, O₂ atmosphere |

Applications De Recherche Scientifique

Nutritional Applications

Fat Mobilization and Oxidation

Research indicates that galactose consumption can enhance fat mobilization and oxidation during meal absorption. A study involving obese lactating and non-lactating women found that those consuming a galactose-rich diet exhibited lower plasma glucose and insulin levels but higher levels of glycerol and free fatty acids compared to those consuming glucose. This suggests that galactose may facilitate fat loss by promoting endogenous lipolysis, making it a potential dietary component for weight management strategies .

| Parameter | Galactose Feeding | Glucose Feeding |

|---|---|---|

| Plasma Glucose Concentration | Lower | Higher |

| Insulin Concentration | Lower | Higher |

| Glycerol Levels | Higher | Lower |

| Free Fatty Acids | Higher | Lower |

| Fat Oxidation | Higher | Lower |

Biofilm Inhibition in Oral Health

Galactose has been shown to inhibit the formation of biofilms by bacteria such as Streptococcus mutans, which is responsible for dental caries. A study demonstrated that toothpaste containing galactose could effectively prevent biofilm growth, suggesting its potential use in oral hygiene products .

Biotechnological Applications

Lipid Production from Agro-industrial Waste

A recent study highlighted the ability of Aureobasidium namibiae to convert galactose-rich agro-industrial wastes into lipids. The strain efficiently utilized soy molasses and whey powder, achieving lipid production rates of approximately 6.45 g/L. This process not only demonstrates an innovative way to produce valuable lipids but also emphasizes the sustainable use of waste materials .

| Substrate Type | Lipid Production (g/L) |

|---|---|

| Soy Molasses | 6.45 |

| Whey Powder | 6.13 |

Pharmaceutical Applications

Drug Delivery Systems

Galactose is being explored as a vector for drug delivery due to its biocompatibility and ability to target specific cells expressing galactose receptors. Research has shown that galactose-modified materials can enhance the delivery of chemotherapeutic agents, improving therapeutic outcomes in cancer treatment .

Theranostics Development

The application of galactose in theranostics—combining therapy and diagnostics—has been investigated. For instance, a study demonstrated that galactose-modified delivery systems could selectively target liver cancer cells, leading to increased cytotoxicity compared to traditional delivery methods .

Industrial Applications

Lubricants

Galactose grease formulations are being developed for use as lubricants with long-term storage properties. The formulation parameters include the selection of base oils and additives that enhance performance under various conditions. This application is particularly relevant in aerospace and automotive industries where high-performance lubricants are essential .

| Formulation | Base Oil | PTFE Content (%) | Average Lifetime (SOT) |

|---|---|---|---|

| Formulation-1 | Fomblin Z25 | 25 | 77 ± 6 orb/µg |

| Formulation-2 | Fomblin Z25 | 30 | 103 ± 27 orb/µg |

Mécanisme D'action

Galactose Grease exerts its effects by interacting with specific cell receptors, such as galactose receptors on hepatocytes and macrophages. It enhances cellular uptake and improves drug delivery to target cells . In the body, galactose is metabolized to glucose, which serves as an energy source .

Comparaison Avec Des Composés Similaires

Composés similaires:

Galacto-oligosaccharides (GOS): Utilisés comme ingrédients prébiotiques dans les aliments fonctionnels et les produits pharmaceutiques.

Lactulose: Un disaccharide synthétique utilisé dans le traitement de la constipation et de l'encéphalopathie hépatique.

Lactosucrose: Utilisé dans l'industrie alimentaire comme édulcorant hypocalorique.

Lactitol: Un alcool de sucre dérivé du lactose, utilisé comme édulcorant.

Acide lactobionique: Utilisé dans les cosmétiques et les produits pharmaceutiques pour ses propriétés antioxydantes.

Tagatose: Un isomère du galactose, utilisé comme édulcorant hypocalorique.

Unicité: Galactose Grease est unique en raison de ses interactions spécifiques avec les récepteurs au galactose, ce qui en fait un outil précieux dans la délivrance ciblée de médicaments et le diagnostic . Sa capacité à subir diverses réactions chimiques le rend également polyvalent en chimie synthétique.

Propriétés

Formule moléculaire |

C16H30O8 |

|---|---|

Poids moléculaire |

350.40 g/mol |

Nom IUPAC |

methyl 9-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate |

InChI |

InChI=1S/C16H30O8/c1-22-12(18)8-6-4-2-3-5-7-9-23-16-15(21)14(20)13(19)11(10-17)24-16/h11,13-17,19-21H,2-10H2,1H3/t11-,13+,14+,15-,16-/m1/s1 |

Clé InChI |

ZJZBQHWSENWEMY-DZQJYWQESA-N |

SMILES isomérique |

COC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

SMILES canonique |

COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.